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molecular formula C7H4FNO2 B3328683 7-fluorobenzo[d]oxazol-2(3H)-one CAS No. 509147-83-5

7-fluorobenzo[d]oxazol-2(3H)-one

Cat. No. B3328683
M. Wt: 153.11 g/mol
InChI Key: CHWRMLDDKQDGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293775B2

Procedure details

In a three neck flask, fitted with a magnetic stirrer, under inert atmosphere, 1,1-carbonyldiimidazole (15.6 g, 96 mmol) is added to a solution of 2-amino-6-fluorophenol 1 (4 g, 32 mmol) in 100 ml of anhydrous tetrahydrofuran at room temperature. The solution is refluxed for 1 h, cooled down to room temperature and concentrated in vacuo. The crude reaction mixture is purified by chromatography on silicagel (n-hexane/AcOEt:1/1 (v/v)) to afford 7-fluoro-1,3-benzoxazol-2(3H)-one 2.
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].[O:10]1CCC[CH2:11]1>>[F:8][C:4]1[C:3]2[O:9][C:11](=[O:10])[NH:1][C:2]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
1,1-carbonyldiimidazole
Quantity
15.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)F)O
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silicagel (n-hexane/AcOEt:1/1 (v/v))

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC=2NC(OC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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